molecular formula C17H24N2O4 B4599408 1-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4599408
M. Wt: 320.4 g/mol
InChI Key: ZAKMYQYMJUBRFF-UHFFFAOYSA-N
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Description

1-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.17360725 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Research

1-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide's chemical structure and properties are of interest in the synthesis of complex molecules and polymers. Research in this area includes the development of new polyamides and other polymers with potential applications ranging from materials science to biomedical engineering. For example, novel polyamides have been synthesized with inherent viscosities indicating promising solubility and thermal stability, making them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000; Liaw, Liaw, & Chen, 2000). Additionally, the synthesis and characterization of novel aromatic polyamides have revealed properties such as excellent solubility and high thermal stability, indicating their potential in high-performance applications (Faghihi & Mozaffari, 2008).

Electrochromic Materials

Research into electrochromic materials has also benefited from compounds related to this compound. Novel aromatic polyamides with pendant triphenylamine (TPA) units have been developed, showing promising electrochromic properties and thermal stability. These materials are of interest for applications in smart windows, displays, and other devices requiring controlled light transmission or color change (Chang & Liou, 2008).

Anticancer Research

In the field of medicinal chemistry, derivatives of compounds structurally similar to this compound have been synthesized and evaluated for their potential anticancer properties. This includes the development of Schiff’s bases and azetidinones with demonstrated in vitro activities against certain cancer cell lines, highlighting the potential of such compounds in the design of new anticancer agents (Thomas et al., 2016).

Material Science and Engineering

The synthesis and application of novel heterocyclic compounds, including those related to this compound, have been explored for dyeing polyester fibers. These studies not only provide insights into the chemical synthesis of complex molecules but also their practical applications in industries such as textile manufacturing, demonstrating the versatility and potential of these compounds in material science (Khalifa et al., 2015).

Properties

IUPAC Name

1-butyl-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-4-5-8-19-11-12(9-16(19)20)17(21)18-14-10-13(22-2)6-7-15(14)23-3/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMYQYMJUBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.